molecular formula C16H21NO4 B7767438 (3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

(3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B7767438
M. Wt: 291.34 g/mol
InChI Key: KEWYECRQALNJJM-STQMWFEESA-N
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Description

(3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Phenyl Group Addition: The phenyl group can be added through a substitution reaction using phenyl halides or phenylboronic acids in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols or reduced carbonyl compounds.

    Substitution: Compounds with new functional groups replacing the tert-butoxycarbonyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to produce chiral compounds.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the tert-butoxycarbonyl and phenyl groups can influence the binding affinity and specificity of the compound, thereby affecting its biological activity.

Comparison with Similar Compounds

Uniqueness:

  • The combination of the pyrrolidine ring, tert-butoxycarbonyl group, and phenyl group in (3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid imparts unique chemical properties that are not found in similar compounds. This makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWYECRQALNJJM-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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